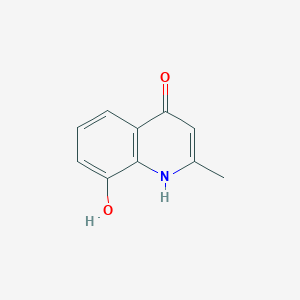

2-Methylquinoline-4,8-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of quinoline derivatives has been explored through various methods. One approach involves an I2-promoted formal [4 + 2] cycloaddition for the synthesis of 2-acylquinolines from methyl ketones and arylamines using 1,4-dithane-2,5-diol as an ethylene surrogate . Another method describes a microwave-assisted synthesis of 8-amino-2-methyl-3,4-dihydroisoquinolin-1-one from commercially available 2-methyl-6-nitrobenzonitrile . Additionally, a domino reaction catalyzed by indium chloride in water has been used to synthesize various tetrahydroquinoline derivatives . Optically pure tetrahydroquinoline derivatives have been synthesized using a combination of catalytic hydrogenation and classical resolution . These methods provide insights into the potential synthetic routes that could be applied to the synthesis of 2-Methylquinoline-4,8-diol.

Molecular Structure Analysis

The molecular structure of quinoline derivatives has been characterized using various spectroscopic techniques. For instance, iridium complexes with 8-methylquinoline ligands have been characterized by NMR spectroscopy and X-ray analysis . The crystal and molecular structures of organic acid–base adducts from 2-methylquinoline and different acids have been elucidated using X-ray crystallography . These studies contribute to the understanding of the molecular structure of this compound by analogy.

Chemical Reactions Analysis

The chemical reactivity of quinoline derivatives has been explored in several studies. The Povarov-type reaction using 1,4-dithane-2,5-diol as an ethylene surrogate indicates the potential for cycloaddition reactions involving quinoline derivatives . The synthesis of 2,2,4-dihydroquinolines using heteropolyacid as a catalyst demonstrates the potential for catalytic reactions involving quinoline derivatives . These reactions provide a basis for predicting the chemical behavior of this compound in various reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives have been investigated through experimental and computational methods. Density Functional Theory (DFT) calculations have been used to investigate the equilibrium geometry, electronic structure, and nonlinear optical properties of a novel quinoline derivative . The synthesis and characterization of supramolecular complexes with 2-methylquinoline reveal insights into the hydrogen bonding and noncovalent interactions that could influence the properties of this compound .

Scientific Research Applications

Antimicrobial Potentials in Food Preservation

Studies have highlighted the antimicrobial activities of 2-Methylquinoline-4,8-diol and its analogues, particularly against foodborne bacteria. Research involving Citrullus colocynthis fruits and 4-methylquinoline analogues demonstrated significant antimicrobial activities, suggesting their potential as natural preservatives in food products. 2-Methyl-8-hydroxyquinoline, specifically, showed potent activities against various foodborne bacteria, indicating its application in developing eco-friendly food supplemental agents and pharmaceuticals (Min-Gi Kim et al., 2014).

Luminescence and Coordination Chemistry

The compound has been utilized in the study of semidirected versus holodirected coordination in Pb(II) complexes, leading to single-component white light luminescence. This research demonstrates the compound's utility in developing new materials with potential applications in lighting and display technologies (Ling Chen et al., 2015).

Synthesis and Structural Analysis

This compound has been a focus in the synthesis and structural analysis of various chemical compounds. For example, its derivatives have been studied for their spectroscopic properties and potential biological applications, indicating the compound's versatility in chemical synthesis and pharmaceutical research (G. Małecki et al., 2010).

Applications in Alzheimer's Disease Research

The compound and its analogues have been proposed for use in Alzheimer's disease treatment due to their ability to complex with transition metal ions. This has led to investigations into their interactions with amyloid-β peptide and monoamine neurotransmitters, suggesting a molecular basis for their potential therapeutic applications in neurodegenerative diseases (V. Kenche et al., 2013).

Thermodynamic Properties and Environmental Implications

Research into the thermodynamic properties of 2-Methylquinoline and its derivatives provides essential data for understanding their behavior in different conditions, which is crucial for their application in environmental science and engineering. Studies have measured standard thermodynamic properties, offering insights into their stability and reactivity under various temperatures (R. Chirico et al., 2005).

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, forming the scaffold for compounds of great significance . Future research may focus on the synthesis of bioactive derivatives anchored with heterocyclic compounds in different classes that have pharmacological activities .

Mechanism of Action

Target of Action

2-Methylquinoline-4,8-diol is a derivative of quinoline, a heterocyclic compound that has been shown to have substantial biological activities Quinoline derivatives are known to interact with various biological targets, including enzymes, receptors, and proteins, playing a significant role in numerous biological processes .

Mode of Action

Quinoline derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity, blocking receptor sites, or disrupting protein function . These interactions can lead to changes in cellular processes and biochemical reactions.

Biochemical Pathways

Quinoline derivatives are known to influence various biochemical pathways, leading to a range of downstream effects . For instance, they can affect the synthesis of certain proteins or the activity of specific enzymes, leading to changes in cellular function and overall biological activity.

Result of Action

Given the biological activities associated with quinoline derivatives, it can be inferred that this compound may have significant effects at the molecular and cellular levels .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .

properties

IUPAC Name |

8-hydroxy-2-methyl-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-5-9(13)7-3-2-4-8(12)10(7)11-6/h2-5,12H,1H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLDINMROIPTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C2=C(N1)C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-fluoro-2-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2502905.png)

![N-(3,5-dimethylphenyl)-2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2502908.png)

![(1S,2S,5R,6S)-2-Amino-2-ethoxycarbonylbicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B2502909.png)

![1-(Cyclopropanesulfonyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2502910.png)

![N-(3-acetamidophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2502911.png)

![(3,5-dimethylphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2502912.png)

![1H,2H,3H,4H,5H-pyrido[4,3-b]indole-8-carboxylic acid hydrochloride](/img/no-structure.png)

![2-benzyl-5-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2502915.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)